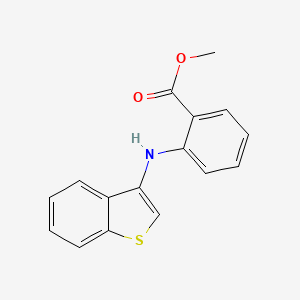
Methyl 2-(1-benzothiophen-3-ylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-benzothiophen-3-ylamino)benzoate is an organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of Methyl 2-(1-benzothiophen-3-ylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzothiophene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then esterified using methanol to yield the final product .
Analyse Chemischer Reaktionen
Methyl 2-(1-benzothiophen-3-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-benzothiophen-3-ylamino)benzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(1-benzothiophen-3-ylamino)benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, benzothiophene derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(1-benzothiophen-3-ylamino)benzoate can be compared with other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer and osteoporosis.
Zileuton: An anti-inflammatory drug used for asthma treatment.
Sertaconazole: An antifungal agent used in the treatment of skin infections.
These compounds share a common benzothiophene core but differ in their functional groups and specific biological activities. This compound is unique due to its specific ester and amino functional groups, which contribute to its distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C16H13NO2S |
|---|---|
Molekulargewicht |
283.3 g/mol |
IUPAC-Name |
methyl 2-(1-benzothiophen-3-ylamino)benzoate |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)12-7-2-4-8-13(12)17-14-10-20-15-9-5-3-6-11(14)15/h2-10,17H,1H3 |
InChI-Schlüssel |
SOGGCIRHDVMUPX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1NC2=CSC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


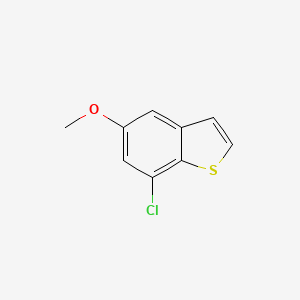
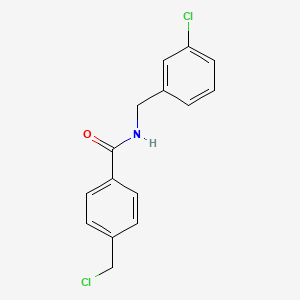
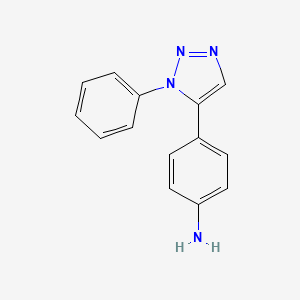
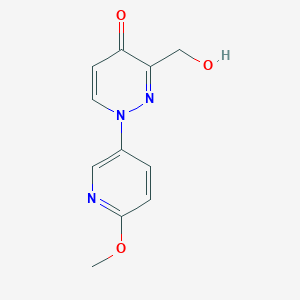
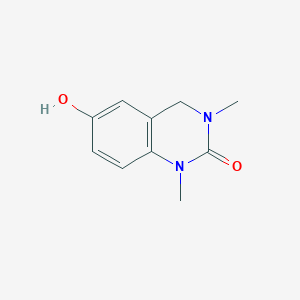
![5-Chloro-1-iodo-3-(oxan-4-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B13883145.png)

![tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate](/img/structure/B13883151.png)
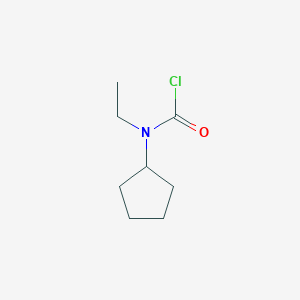
![5-(Chloromethyl)thieno[3,2-b]pyridine](/img/structure/B13883166.png)
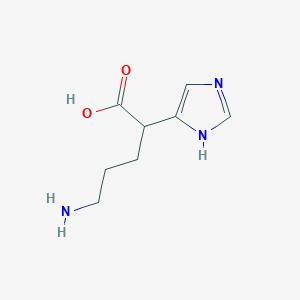
![4'-Chloro-4-(methoxymethyl)-4-methyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13883187.png)


